molecular formula C17H18N4O3 B6490885 3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(pyridin-4-yl)urea CAS No. 891100-93-9

3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(pyridin-4-yl)urea

Cat. No.: B6490885
CAS No.: 891100-93-9
M. Wt: 326.35 g/mol
InChI Key: XYKRINSCRVBMBW-UHFFFAOYSA-N
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Description

3-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(pyridin-4-yl)urea is a complex organic compound featuring a pyrrolidine ring, a methoxyphenyl group, and a pyridinyl urea moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(pyridin-4-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a methoxyphenyl group using suitable reagents and catalysts.

    Attachment of the Pyridinyl Urea Moiety: The final step involves the formation of the urea linkage by reacting the intermediate compound with a pyridinyl isocyanate under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of high-throughput synthesis and purification techniques.

Chemical Reactions Analysis

3-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(pyridin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrrolidine or pyridinyl rings are replaced with other groups using appropriate reagents and catalysts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(pyridin-4-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(pyridin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

3-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(pyridin-4-yl)urea can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents, which may exhibit different biological activities.

    Urea Derivatives: Compounds with urea linkages but different aromatic groups, which may have varying pharmacological properties.

    Methoxyphenyl Compounds: Compounds with methoxyphenyl groups but different core structures, which may show different chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-24-15-4-2-14(3-5-15)21-11-13(10-16(21)22)20-17(23)19-12-6-8-18-9-7-12/h2-9,13H,10-11H2,1H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKRINSCRVBMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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